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molecular formula C12H23NO2 B6320140 tert-Butyl 2-(cyclohexylamino)acetate CAS No. 66937-55-1

tert-Butyl 2-(cyclohexylamino)acetate

Cat. No. B6320140
M. Wt: 213.32 g/mol
InChI Key: DVYPSLMUDOCIFD-UHFFFAOYSA-N
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Patent
US04256761

Procedure details

To a mixture of cyclohexylamine (61.0 g, 0.615 mol) and sodium bicarbonate (12.9 g, 0.154 mol) in 200 ml of ethanol was added dropwise t-butyl bromoacetate (30.0 g, 0.154 mol). After 72 hours the ethanol was evaporated and the residue partitioned between water and chloroform. The chloroform layer was washed with water, dried, filtered and concentrated under vacuum to give 31.9 g (97%) of N-cyclohexylglycine t-butyl ester as an oil, Rf =0.59 (25% acetone/25% ethyl acetate/50% hexane).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+].Br[CH2:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16]>C(O)C>[C:18]([O:17][C:15](=[O:16])[CH2:14][NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)([CH3:21])([CH3:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
12.9 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 72 hours the ethanol was evaporated
Duration
72 h
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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